1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is a versatile chemical compound used in various scientific research fields. Its unique properties enable applications in drug discovery, material science, and biotechnology, making it a valuable tool for innovative studies.
Mechanism of Action
Target of Action
Many compounds that contain an amine group (-NH2) and a phenyl group (a benzene ring) are biologically active. They can interact with various proteins, receptors, and enzymes in the body. The specific targets of “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” would depend on its exact structure and properties .
Mode of Action
The compound could interact with its targets through various types of chemical bonds and interactions, such as ionic bonds, hydrogen bonds, and Van der Waals forces. The presence of the amine group and the phenyl group could enable it to form these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could inhibit or enhance their activity, thereby affecting the biochemical reactions that they catalyze .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the amine group could influence its solubility in water, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a certain biochemical product .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the pH of the environment could affect the compound’s ionization state, which could influence its interaction with its targets .
Biochemical Analysis
Biochemical Properties
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds, as it allows for the production of specific enantiomers with high enantiomeric excess . Additionally, this compound may interact with other proteins involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Furthermore, this compound may affect cell proliferation and differentiation by altering the expression of genes related to these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as transaminases, and either inhibit or activate their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function or enhanced metabolic activity . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes in amino acid metabolism . Additionally, it may affect the levels of specific metabolites, leading to changes in cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within various cellular compartments . Once inside the cell, this compound may bind to proteins that regulate its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular environments.
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the reaction of 2-fluoro-4-(propan-2-yloxy)benzaldehyde with an appropriate amine source under reductive amination conditions. This process can be catalyzed by various transition metals such as palladium or nickel, which facilitate the formation of the desired amine product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or nickel chloride. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives .
Scientific Research Applications
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, often serving as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethan-1-amine: This compound shares a similar structure but lacks the propan-2-yloxy group, which can influence its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound contains a different heterocyclic core, which can result in distinct pharmacological properties.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound has a piperidine ring, which can affect its binding affinity and selectivity for certain molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYFFRHIDYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.